molecular formula C24H25N5O3 B2767644 9-(3-methoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 848754-76-7

9-(3-methoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2767644
CAS RN: 848754-76-7
M. Wt: 431.496
InChI Key: ONLPREFOBPKFBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3-methoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H25N5O3 and its molecular weight is 431.496. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Conformation

The study of the crystal structure of similar compounds, such as 9-(4-methoxyphenyl)-3,3-dimethyl-10-(4-methylphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridin-1,8-dione, reveals interesting conformational details. The central pyridine ring exhibits a slight distortion, adopting a boat conformation. Outer six-membered rings show diverse conformations, including half-chair and distorted boat forms. The presence of un-classical hydrogen bonds of C–H···O links the molecules, forming polymers in the crystals, suggesting potential for material science applications (Wang et al., 2011).

Binding Affinity and Mode

A series of pyrimido- and tetrahydropyrazino[2,1-f]purinediones were evaluated for their affinity towards adenosine receptors (ARs), highlighting the potential for biochemical and pharmacological research. The binding modes and affinities of these compounds, including derivatives similar to the queried compound, have been extensively studied, providing valuable insights into the interaction with human and rat ARs (Szymańska et al., 2016).

Antimicrobial Properties

Investigations into the antimicrobial properties of derivatives like 9-aryl-1,8-acridinedione have been conducted, showing promising results in the inhibition of various bacterial strains. This research could pave the way for new antimicrobial agents (Gündüz et al., 2009).

Synthesis and Structural Elucidation

Efforts in synthesizing and determining the crystal structure of acridinedione derivatives reveal intricate details about molecular conformations and interactions, contributing to the field of organic chemistry and drug design (Kour et al., 2014).

properties

IUPAC Name

9-(3-methoxyphenyl)-1-methyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-26-21-20(22(30)29(24(26)31)15-12-17-8-4-3-5-9-17)28-14-7-13-27(23(28)25-21)18-10-6-11-19(16-18)32-2/h3-6,8-11,16H,7,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLPREFOBPKFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCC3=CC=CC=C3)N4CCCN(C4=N2)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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